1-Chloroethyl methyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

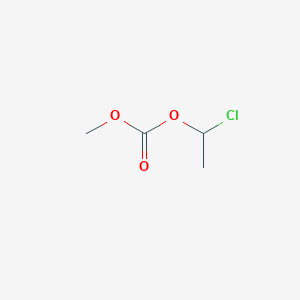

1-Chloroethyl methyl carbonate is a chemical compound with the molecular formula C4H7ClO3 . It has an average mass of 138.550 Da and a monoisotopic mass of 138.008377 Da . It is also known by other names such as (1S)-1-Chlorethyl-methylcarbonat in German, Carbonate de (1S)-1-chloroéthyle et de méthyle in French, and Carbonic acid, (1S)-1-chloroethyl methyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . It has 3 freely rotating bonds, 3 hydrogen bond acceptors, and no hydrogen bond donors .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 127.3±23.0 °C at 760 mmHg . The vapour pressure of this compound is 11.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.5±3.0 kJ/mol . The flash point is 42.2±21.6 °C . The index of refraction is 1.412 . The molar refractivity is 28.9±0.3 cm3 . The polar surface area is 36 Å2 . The polarizability is 11.5±0.5 10-24 cm3 . The surface tension is 29.8±3.0 dyne/cm . The molar volume is 116.2±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Versatile Compound for Eco-friendly Alternatives : Dimethyl carbonate (DMC), a compound related to 1-Chloroethyl methyl carbonate, is used as an eco-friendly alternative for methylation and carbonylation processes. Its reactivity is adjustable, allowing for selective mono-C- and mono-N-methylation reactions, making it a green reagent for syntheses that prevent pollution (Tundo & Selva, 2002).

Chemical Analysis and Determination Methods : Research on compounds like 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, which share a structural similarity with this compound, has led to the development of methods for their determination in biological fluids. Such methods are vital for analyzing the presence and concentration of these compounds in medical and environmental samples (Caddy & Idowu, 1984).

Applications in Polymerization Processes : 1,3-Dioxanone-2, closely related to this compound, is used in cationic polymerization processes. Studies on its polymerization provide insights into the chemical mechanisms and potential applications in the synthesis of new materials (Kricheldorf & Jenssen, 1989).

Electrolyte Solvent for Lithium-ion Batteries : Dimethyl methyl phosphate, a compound with similarities to this compound, has been tested as a nonflammable electrolyte solvent for Li-ion batteries. This indicates potential applications in enhancing the safety and efficiency of lithium-ion batteries (Feng et al., 2008).

Synthesis of Biologically Active Compounds : Research includes the synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate for anticancer drugs. This highlights the role of compounds like this compound in the synthesis of medically significant compounds (Zhang et al., 2019).

Safety and Hazards

1-Chloroethyl methyl carbonate is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage . It is also fatal if inhaled . Contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Wirkmechanismus

Target of Action

1-Chloroethyl methyl carbonate is a versatile chemical compound used in various organic synthesis processes . .

Mode of Action

The compound is an alkyl halide, and alkyl halides are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon, which is bonded to the halogen (chlorine in this case). This leads to the formation of a new bond and the expulsion of the halogen .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In organic synthesis, it can contribute to the formation of various organic compounds . The effects of these compounds would depend on their specific structures and properties.

Biochemische Analyse

Cellular Effects

1-Chloroethyl methyl carbonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and metabolic processes, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into 1-chloroethanol and methyl carbonate over time, which can have different biological activities. Long-term exposure to the compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic or adverse effects. Studies in animal models have shown that high doses of this compound can lead to oxidative stress, inflammation, and tissue damage. It is essential to determine the threshold doses to avoid toxicity and adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as esterases and cytochrome P450s, leading to the formation of metabolites like 1-chloroethanol and methyl carbonate. These metabolites can further participate in metabolic reactions, influencing metabolic flux and metabolite levels in cells. Understanding these pathways is crucial for predicting the compound’s biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by passive diffusion or facilitated by transporters. Once inside the cells, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions are vital for understanding the compound’s pharmacokinetics and dynamics .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action .

Eigenschaften

IUPAC Name |

1-chloroethyl methyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-3(5)8-4(6)7-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXDWLUWLFFEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80196-03-8 |

Source

|

| Record name | 1-chloroethyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2372661.png)

![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)